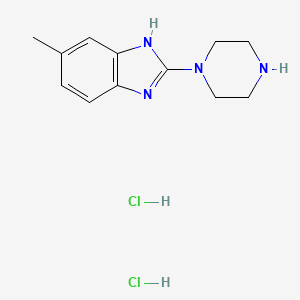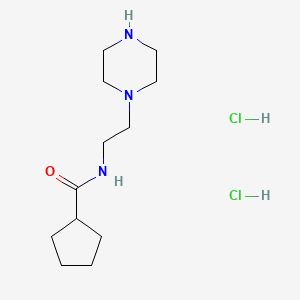
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride
描述
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride, commonly known as PCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCE is a cyclic amide that belongs to the family of N-substituted piperazines. It has been synthesized and studied extensively in recent years, with promising results in various fields of research.
作用机制
The mechanism of action of PCE is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. PCE has been shown to enhance the release of dopamine and serotonin, which are known to play a key role in regulating mood and behavior.
生化和生理效应
PCE has been shown to have a number of biochemical and physiological effects in various animal models. In rats, PCE has been shown to increase locomotor activity and induce hyperactivity, suggesting a potential role in the treatment of attention deficit hyperactivity disorder (ADHD).
实验室实验的优点和局限性
PCE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, PCE can be difficult to work with due to its low solubility in water and other common solvents.
List of
未来方向
1. Further investigation into the mechanism of action of PCE, particularly with regard to its effects on neurotransmitter systems in the brain.
2. Clinical trials to investigate the potential therapeutic applications of PCE in the treatment of depression and other mood disorders.
3. Studies to investigate the potential anti-cancer properties of PCE in vivo, using animal models of cancer.
4. Investigation into the potential use of PCE as a treatment for ADHD and other behavioral disorders.
5. Studies to investigate the potential use of PCE as a tool for studying the function of neurotransmitter systems in the brain.
6. Development of new synthetic methods for PCE that are more efficient and environmentally friendly.
7. Investigation into the potential use of PCE as a drug delivery system for other therapeutic agents.
8. Studies to investigate the potential use of PCE as a diagnostic tool for various diseases and conditions.
9. Investigation into the potential use of PCE as a biomarker for various diseases and conditions.
10. Development of new derivatives of PCE with improved pharmacological properties and therapeutic potential.
科学研究应用
PCE has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, PCE has been shown to enhance the release of dopamine and serotonin, neurotransmitters that play a key role in regulating mood and behavior. This has led to investigations into PCE's potential as a treatment for depression and other mood disorders.
PCE has also been studied in the field of cancer research, where it has shown promise as a potential anti-cancer agent. PCE has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
属性
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15;;/h11,13H,1-10H2,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCFQQJESSTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
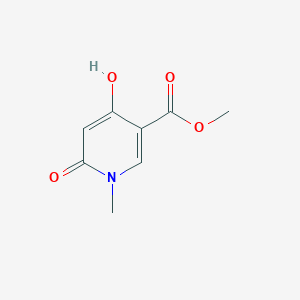
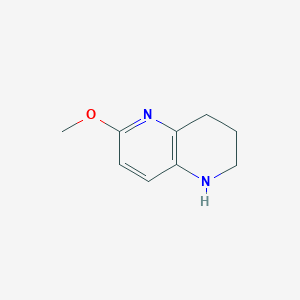
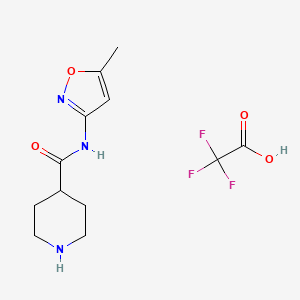
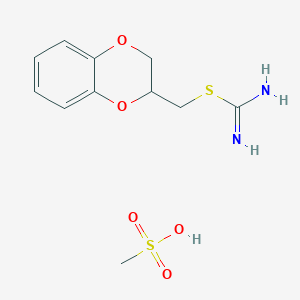
![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
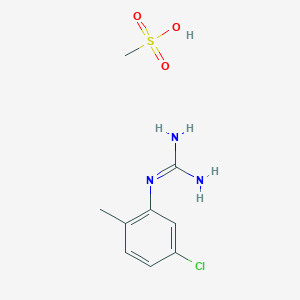
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1431062.png)
![4-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431063.png)
![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)
